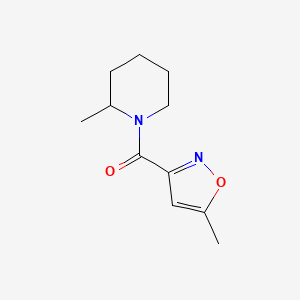
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone, also known as MOM or Methylone, is a synthetic cathinone that belongs to the family of amphetamines. It is structurally similar to MDMA (ecstasy) and is known to produce similar effects. MOM is a psychoactive drug that has gained popularity in recent years due to its stimulant and euphoric effects.
Mécanisme D'action
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it prevents these neurotransmitters from being taken back up into the neurons, which leads to an increase in their concentration in the synapse. This increase in neurotransmitter concentration is thought to be responsible for the stimulant and euphoric effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal and human studies. These effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep disturbances. This compound has also been shown to produce rewarding effects, which can lead to addiction and dependence.
Avantages Et Limitations Des Expériences En Laboratoire
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone is a useful tool for studying the effects of amphetamines on the central nervous system. Its structural similarity to MDMA allows researchers to study the effects of MDMA without using the drug itself. However, there are limitations to using this compound in lab experiments. Its effects may not be identical to MDMA, and there are concerns about its safety and potential for abuse.
Orientations Futures
There are many future directions for research on (5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone. One area of interest is its potential for use in treating psychiatric disorders such as depression and anxiety. This compound has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential for use in drug addiction treatment. This compound has been shown to reduce cocaine-seeking behavior in animal studies, and further research is needed to determine its potential as a treatment for addiction. Additionally, more research is needed to determine the long-term effects of this compound use on the brain and body.
Méthodes De Synthèse
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and formaldehyde. The resulting product is purified through recrystallization and is typically sold in powder form.
Applications De Recherche Scientifique
(5-Methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone is commonly used in scientific research to study its effects on the central nervous system. It is often used as a substitute for MDMA due to its structural similarity and similar effects. This compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood regulation.
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-3-4-6-13(8)11(14)10-7-9(2)15-12-10/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVBRVWNKCXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B7518321.png)
![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![1-[4-(5-Thien-2-yl-1,3,4-oxadiazol-2-yl)phenyl]ethanone](/img/structure/B7518336.png)
![5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518347.png)

![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)


![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)
![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)

